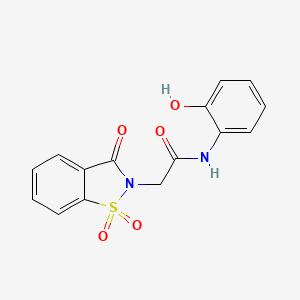![molecular formula C20H21BrN2O3S B11372509 1-(1-Azepanyl)-2-(9-bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone](/img/structure/B11372509.png)
1-(1-Azepanyl)-2-(9-bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Azepanyl)-2-(9-bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone is a complex organic compound that features a unique structure combining azepane, bromine, and dibenzo-thiazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Azepanyl)-2-(9-bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone typically involves multi-step organic reactions. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a bromine source and oxidant . The reaction proceeds in water and involves the formation of α-bromo ketones, which are then further reacted with an amine to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally friendly solvents and minimizing hazardous reagents, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Azepanyl)-2-(9-bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(1-Azepanyl)-2-(9-bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1-Azepanyl)-2-(9-bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine and dibenzo[b,d]thiophene sulfone: These compounds share structural similarities with 1-(1-Azepanyl)-2-(9-bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone and are used in photocatalytic hydrogen evolution.
α-Bromo ketones: These compounds are intermediates in the synthesis of this compound and have similar reactivity.
Uniqueness
This compound is unique due to its combination of azepane, bromine, and dibenzo-thiazine moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H21BrN2O3S |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
1-(azepan-1-yl)-2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)ethanone |
InChI |
InChI=1S/C20H21BrN2O3S/c21-15-9-10-18-17(13-15)16-7-3-4-8-19(16)27(25,26)23(18)14-20(24)22-11-5-1-2-6-12-22/h3-4,7-10,13H,1-2,5-6,11-12,14H2 |
InChI Key |
CLVUTDMYTDOOSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide](/img/structure/B11372426.png)
![Propyl 3-({2-[7-(tert-butyl)-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D][1,2,3]triazin-3(4H)-YL]acetyl}amino)benzoate](/img/structure/B11372427.png)
![2-(benzylsulfanyl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11372429.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B11372431.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11372445.png)
![2-(4-chlorophenyl)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B11372448.png)
![N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11372460.png)
![Methyl 5'-(4-ethylbenzamido)-[2,3'-bithiophene]-4'-carboxylate](/img/structure/B11372466.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B11372468.png)
![N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11372469.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11372472.png)
![1-(4-methoxyphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11372474.png)

![2-(3,4-dimethylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11372492.png)
